molecular formula C10H8O3 B8612805 4,6-Dimethylisobenzofuran-1,3-dione

4,6-Dimethylisobenzofuran-1,3-dione

Cat. No. B8612805
M. Wt: 176.17 g/mol
InChI Key: IHUYUMPALWUDCU-UHFFFAOYSA-N
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Patent
US07521451B2

Procedure details

4,6-dimethyl-2-pyrone (1.0 g, 8.1 mmol) and 2-chloromaleic anhydride (1.5 g, 11 mmol) were stirred with heating at 160° C. for 3 hrs, and the precipitated crystals were purified by silica gel chromatography (chloroform) to give 0.91 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])OC(=O)[CH:3]=1.Cl[C:11]1[C:12]([O:14][C:15](=[O:17])[CH:16]=1)=[O:13]>>[CH3:8][C:6]1[CH:7]=[C:2]([CH3:3])[CH:1]=[C:11]2[C:12]([O:14][C:15](=[O:17])[C:16]=12)=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC(OC(=C1)C)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl/C=1/C(=O)OC(\C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated crystals were purified by silica gel chromatography (chloroform)

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(C(=O)OC2=O)=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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